molecular formula C6H2BrF4N B11717897 2-Bromo-3,4,5,6-tetrafluoroaniline

2-Bromo-3,4,5,6-tetrafluoroaniline

Cat. No.: B11717897
M. Wt: 243.98 g/mol
InChI Key: FZHXUWZWOLOMJW-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5,6-tetrafluoroaniline is a fluorinated aromatic amine with the molecular formula C6H2BrF4N. This compound is characterized by the presence of bromine and four fluorine atoms attached to the benzene ring, along with an amino group. It is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5,6-tetrafluoroaniline typically involves the bromination of 2,3,4,5,6-pentafluoroaniline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5,6-tetrafluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can modify the amino group to form different functional groups.

Scientific Research Applications

2-Bromo-3,4,5,6-tetrafluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluoroaniline depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrafluoroaniline
  • 2,3,5,6-Tetrafluoroaniline
  • 4-Bromo-2,3,5,6-tetrafluoroaniline

Uniqueness

2-Bromo-3,4,5,6-tetrafluoroaniline is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

IUPAC Name

2-bromo-3,4,5,6-tetrafluoroaniline

InChI

InChI=1S/C6H2BrF4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2

InChI Key

FZHXUWZWOLOMJW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)F)F)N

Origin of Product

United States

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